molecular formula C9H9BrF2O B1406359 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide CAS No. 1706430-78-5

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

Cat. No. B1406359
M. Wt: 251.07 g/mol
InChI Key: LQHQSYCZWCWFFS-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a chemical compound with the CAS Number: 1706430-78-5 . Its IUPAC name is 1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene . The molecular weight of this compound is 251.07 .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide from the web search results. For detailed synthesis procedures, it’s recommended to refer to peer-reviewed scientific literature or contact technical service of chemical suppliers .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is 1S/C9H9BrF2O/c1-5-7(13-2)3-6(4-10)9(12)8(5)11/h3H,4H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.07 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results .

Scientific Research Applications

Synthesis and Characterization in Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which include a structure similar to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. The synthesized compounds exhibit promising properties for photodynamic therapy applications in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Structural Properties in Material Synthesis

Pan et al. (2005) conducted a study on the structural properties of methoxy derivatives of benzyl bromide, including compounds structurally related to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. Their research focused on these compounds' potential as building blocks for the synthesis of dendritic materials, highlighting significant differences in structural properties based on the presence or absence of the methoxy group (Pan et al., 2005).

Photophysical Behavior in RNA Imaging

Santra et al. (2019) explored the photophysical behavior of DFHBI derivatives, which are related to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, for their use in RNA imaging. These compounds bind to the Spinach aptamer, a small RNA molecule, and exhibit fluorescence properties sensitive to the pH and solvent-specific interactions, which are crucial for RNA imaging applications (Santra et al., 2019).

Safety And Hazards

The specific safety information and hazard statements for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide are not provided in the web search results . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier .

properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5-7(13-2)3-6(4-10)9(12)8(5)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHQSYCZWCWFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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